2-(4-Chloro-3-methylphenyl)-5-fluorobenzoic acid
Overview
Description
2-(4-Chloro-3-methylphenyl)-5-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a chloro and a methyl group on the phenyl ring, as well as a fluorine atom on the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-methylphenyl)-5-fluorobenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-methylphenylboronic acid and 5-fluorobenzoic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of the boronic acid with the halogenated benzoic acid. This reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate, in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Reaction Conditions: The reaction is typically performed under an inert atmosphere, such as nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-methylphenyl)-5-fluorobenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluorine substituents on the aromatic rings can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzoic acid moiety.
Coupling Reactions: The compound can be used in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can result in the formation of alcohols or alkanes.
Scientific Research Applications
2-(4-Chloro-3-methylphenyl)-5-fluorobenzoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-methylphenyl)-5-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but the presence of the chloro, methyl, and fluorine substituents can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: This compound is similar due to the presence of the chloro and methyl groups on the phenyl ring.
5-Fluorobenzoic Acid: This compound shares the fluorobenzoic acid moiety.
Uniqueness
2-(4-Chloro-3-methylphenyl)-5-fluorobenzoic acid is unique due to the combination of the chloro, methyl, and fluorine substituents on the aromatic rings. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(4-chloro-3-methylphenyl)-5-fluorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-8-6-9(2-5-13(8)15)11-4-3-10(16)7-12(11)14(17)18/h2-7H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWWFNDRFWNYDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=C(C=C2)F)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690390 | |
Record name | 4'-Chloro-4-fluoro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261933-53-2 | |
Record name | [1,1′-Biphenyl]-2-carboxylic acid, 4′-chloro-4-fluoro-3′-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261933-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Chloro-4-fluoro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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